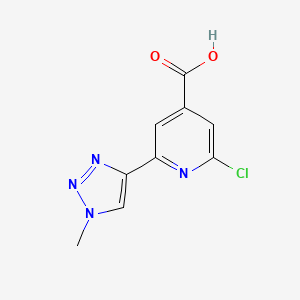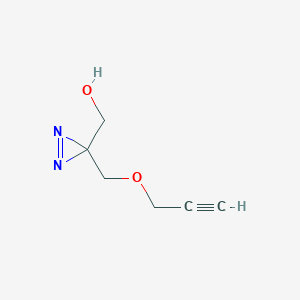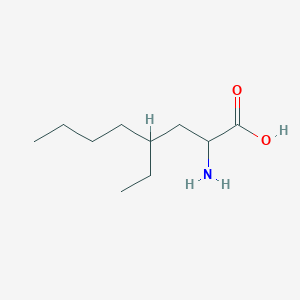
1-(3-Iodophenyl)-1h-1,2,3-triazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a triazole ring and an aldehyde group
准备方法
The synthesis of 1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with a formylating agent like DMF and POCl3
化学反应分析
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiolates or amines, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
相似化合物的比较
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
3-Iodophenol: This compound also contains an iodine atom attached to a phenyl ring but lacks the triazole and aldehyde groups.
1-(3-Iodophenyl)ethanone: Similar to the target compound but with a ketone group instead of an aldehyde.
3-Iodo-Benzyl Alcohol: Contains an iodine atom and a benzyl alcohol group, differing in functional groups and potential reactivity.
The uniqueness of this compound lies in its combination of the iodophenyl group, triazole ring, and aldehyde functionality, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H6IN3O |
|---|---|
分子量 |
299.07 g/mol |
IUPAC 名称 |
1-(3-iodophenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6IN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-6H |
InChI 键 |
DZWZZDKPCRBRGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)N2C=C(N=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)
